2-Chloro-5-methyl-3-nitropyridine
Overview
Description
2-Chloro-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-3-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 5-methyl-3-nitropyridine-2(1H)-one, followed by chlorination. The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents, while the chlorination step employs phosphorus oxychloride (POCl3) as the chlorinating agent .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The process involves the use of 2-amino-5-nitropyridine as a starting material, which is first converted to 2-hydroxy-5-nitropyridine and then chlorinated to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Aminopyridine derivatives: from reduction reactions.
Carboxypyridine derivatives: from oxidation reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-methyl-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It serves as an intermediate in the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The compound is used in the synthesis of various drugs, including antiviral and antibacterial agents.
Industry: It is employed in the production of agrochemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, thereby exerting their pharmacological effects .
Comparison with Similar Compounds
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-nitropyrimidine
Comparison: 2-Chloro-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other nitropyridine derivatives .
Properties
IUPAC Name |
2-chloro-5-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAJUWOJEFFNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355943 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-40-8 | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23056-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Chloro-5-methyl-3-nitropyridine?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C6H5ClN2O2 []. Using this information, the molecular weight can be calculated to be 172.57 g/mol.
Q2: What are the key structural features of this compound in its crystal form?
A2: The abstract highlights two key structural features of crystalline this compound:
- Two Independent Molecules: The asymmetric unit of the crystal contains two independent molecules of this compound []. This suggests potential variations in their spatial arrangements and intermolecular interactions.
- C—H⋯O Hydrogen Bonds: Intermolecular hydrogen bonds between the carbon-bound hydrogen (C—H) and oxygen (O) atoms contribute to the stabilization of the crystal structure []. These interactions play a crucial role in defining the crystal packing and physical properties of the compound.
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